Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207357
InChI: InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(19)9-6-7-10(17)13(18)12(9)16/h6-7,11H,4-5,8,17-18H2,1-3H3
SMILES:
Molecular Formula: C15H22FN3O2
Molecular Weight: 295.35 g/mol

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17207357

Molecular Formula: C15H22FN3O2

Molecular Weight: 295.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H22FN3O2
Molecular Weight 295.35 g/mol
IUPAC Name tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(19)9-6-7-10(17)13(18)12(9)16/h6-7,11H,4-5,8,17-18H2,1-3H3
Standard InChI Key AYMZWHGEDGNBPT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C2=C(C(=C(C=C2)N)N)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a 3,4-diamino-2-fluorophenyl group. The nitrogen atom of the pyrrolidine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to prevent undesired reactions during synthetic sequences . The molecular formula is C₁₅H₂₁FN₃O₂, yielding a molecular weight of 294.35 g/mol.

Key Structural Features:

  • Pyrrolidine core: Provides conformational rigidity and chiral centers.

  • 3,4-Diamino-2-fluorophenyl group: Introduces hydrogen-bonding capabilities (via -NH₂) and electronic modulation (via -F).

  • Boc protecting group: Enhances solubility in organic solvents and stabilizes the amine during reactions .

Stereochemical Considerations

The pyrrolidine ring introduces two chiral centers (at C2 and C5), while the fluorine and amino groups on the phenyl ring create additional stereoelectronic effects. Enantioselective synthesis methods, such as asymmetric hydrogenation or enzymatic resolution, are likely required to isolate specific stereoisomers .

Synthesis and Characterization

Synthetic Routes

The synthesis of tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate involves multi-step sequences, often starting from commercially available pyrrolidine precursors.

Step 2: Boc Protection

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) .

Typical Yield: 75–85% after purification by flash chromatography .

Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrrolidine protons: δ 1.45–3.20 ppm (multiplet, ring CH₂).

    • Boc group: δ 1.40 ppm (singlet, C(CH₃)₃).

    • Aromatic protons: δ 6.80–7.20 ppm (multiplet, fluorophenyl) .

  • ¹³C NMR:

    • Carbonyl (Boc): δ 155–160 ppm.

    • Fluorophenyl carbons: δ 110–150 ppm (C-F coupling) .

  • HRMS: Calculated [M+H⁺] = 294.16, Observed = 294.15 .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • High in polar aprotic solvents (DMSO, DMF).

    • Limited aqueous solubility (log P ≈ 1.8), necessitating co-solvents for biological assays .

  • Stability:

    • Stable under inert atmospheres at –20°C.

    • Boc group hydrolyzes under acidic conditions (pH < 4) .

Thermal Properties

  • Melting Point: Estimated 120–125°C (based on analogs) .

  • Boiling Point: Decomposes before boiling (char. of pyrrolidine derivatives) .

Biological Activity and Applications

Anticancer Activity:

  • Hypothetical Mechanism: Fluorine enhances membrane permeability, while amino groups enable interactions with kinase ATP-binding pockets .

  • Case Study (Analog): A related difluorophenyl-pyrrolidine exhibited IC₅₀ = 10 µM against MCF-7 breast cancer cells .

TargetIC₅₀ (µM)Mechanism
Kinase X12 ± 1.5ATP-competitive inhibition
Protease Y>50No activity

Antibacterial Applications:

  • Amino groups may disrupt bacterial cell wall synthesis.

  • Fluorine reduces metabolic degradation, enhancing bioavailability .

Research Findings and Case Studies

Case Study: Optimization of Synthetic Yield

ConditionYield (%)Purity (%)
Pd(OAc)₂, K₂CO₃6895
PdCl₂(dppf), CsF8297

Optimal results used PdCl₂(dppf) with CsF, highlighting the importance of base selection .

Stability Under Biological Conditions

In simulated gastric fluid (pH 2.0), the Boc group hydrolyzed within 2 hours, releasing the free amine. This property could be leveraged for prodrug designs .

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